ethyl (4Z)-4-(4-chlorobenzylidene)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: is a synthetic organic compound with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrrole ring substituted with various functional groups, including a chlorophenyl group, a methylidene group, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Methylidene Group: The methylidene group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Esterification: The ethyl ester group can be introduced through an esterification reaction, where the carboxylic acid group reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring or the methylidene group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or the chlorophenyl group to a phenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrole ring or the chlorophenyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides, acyl chlorides).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may yield alcohols or hydrocarbons, and substitution may yield various substituted derivatives.
Scientific Research Applications
ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Studies: It is used as a probe to study biological pathways and mechanisms, particularly those involving pyrrole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with other pyrrole derivatives, such as:
ETHYL (4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: Similar structure but with a methoxy group instead of a chloro group.
ETHYL (4Z)-4-[(4-NITROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: Similar structure but with a nitro group instead of a chloro group.
The uniqueness of ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22ClNO3 |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
ethyl (4Z)-4-[(4-chlorophenyl)methylidene]-2-methyl-1-(2-methylpropyl)-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C19H22ClNO3/c1-5-24-19(23)17-13(4)21(11-12(2)3)18(22)16(17)10-14-6-8-15(20)9-7-14/h6-10,12H,5,11H2,1-4H3/b16-10- |
InChI Key |
SLVQHDVHKFFUCN-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)Cl)CC(C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)Cl)CC(C)C)C |
Origin of Product |
United States |
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